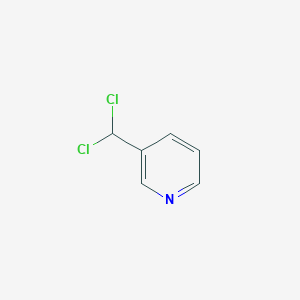
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)azetidine hydrochloride typically involves the reaction of 3-(benzyloxy)phenylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at elevated temperatures (e.g., 60°C) for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzylic alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while nucleophilic substitution can introduce various functional groups at the benzylic position .
Aplicaciones Científicas De Investigación
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The azetidine ring is a privileged scaffold in drug discovery, and this compound can be used to develop new pharmaceuticals.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-(3-(Benzyloxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, which can modulate biological activity. The benzyloxy group can also interact with biological targets, enhancing the compound’s overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Uniqueness
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H18ClNO |
|---|---|
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
3-(3-phenylmethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-16-8-4-7-14(9-16)15-10-17-11-15;/h1-9,15,17H,10-12H2;1H |
Clave InChI |
MOROQAONRPLSJI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



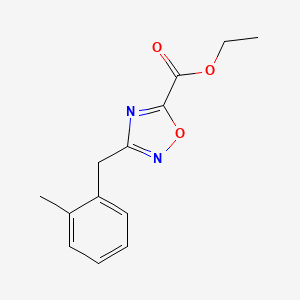

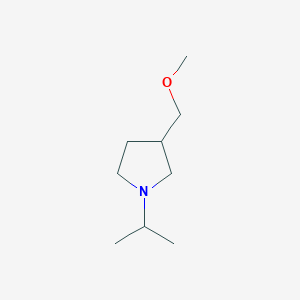
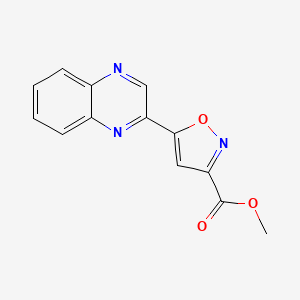
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

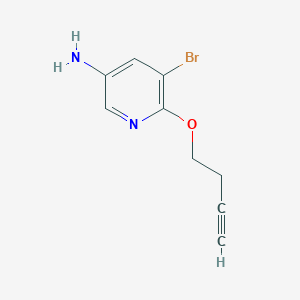
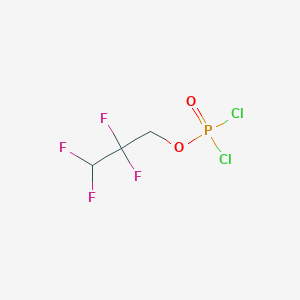
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
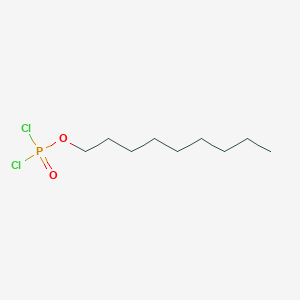
![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
